N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at the 1-position of the pyridine ring. The compound exhibits a near-planar conformation due to extended π-conjugation through the amide bridge, with a dihedral angle of 8.38° between the aromatic rings, as observed in its isostructural bromo analog . Its synthesis typically involves condensation reactions between chloronicotinic acid derivatives and substituted anilines, followed by crystallization from methanol .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-17(22)5-2-6-18(13)26-19(28)16-4-3-11-27(20(16)29)12-14-7-9-15(10-8-14)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWRRLZYYVFFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorine and trifluoromethyl groups : These substituents are known to enhance biological activity by influencing lipophilicity and electronic properties.
- Dihydropyridine core : This moiety is often associated with various pharmacological effects, including calcium channel blocking activity.
1. Antimicrobial Activity
Research indicates that compounds containing a dihydropyridine structure exhibit notable antimicrobial properties. For example, studies have shown that related compounds with trifluoromethyl groups demonstrate significant efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 12.9 µM to 25.9 µM .
2. Anti-inflammatory Properties
The compound's anti-inflammatory potential has been evaluated through various assays. It has been observed that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. The presence of halogen substituents like chlorine enhances this effect, suggesting a structure-activity relationship that merits further investigation .
3. Antitumor Efficacy
Recent studies have highlighted the antitumor activity of similar compounds against gastrointestinal stromal tumors (GISTs). For instance, derivatives with specific modifications have shown promising results in preclinical models resistant to standard therapies such as imatinib .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for pathogen survival.
- Modulation of signaling pathways : By affecting NF-κB and other signaling molecules, the compound can alter inflammatory responses and tumor cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 12.9 µM | |
| M. tuberculosis | 25.9 µM | ||
| Anti-inflammatory | NF-κB modulation | IC50 = 6.5 ± 1.0 µM | |
| Antitumor | GIST cell lines | Varies |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of dihydropyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism was attributed to increased lipophilicity, facilitating better membrane penetration.
Case Study 2: Anti-inflammatory Research
In an in vitro study assessing the anti-inflammatory effects of various compounds, it was found that N-(3-chloro-2-methylphenyl)-2-oxo derivatives significantly reduced the expression of pro-inflammatory cytokines in macrophage cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Bromo Analog) :
This compound is isostructural with the target molecule, differing only in the halogen substitution (Br vs. Cl). Both share identical hydrogen-bonding patterns, forming centrosymmetric dimers via N–H···O interactions . The bromo analog’s similar crystallographic parameters (e.g., dihedral angle, unit cell dimensions) suggest comparable physicochemical properties, though bromine’s larger atomic radius may marginally affect solubility and electronic effects .N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide :
Substitution of the 3-chloro-2-methylphenyl group with a 2,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups. This modification likely enhances aqueous solubility due to increased polarity but may reduce membrane permeability. The trifluoromethyl group’s position (3- vs. 4-benzyl) could alter steric interactions in biological targets .
Modifications to the Amide Nitrogen
- However, the absence of aromatic π-π stacking interactions might diminish binding affinity to hydrophobic targets .
Pharmacologically Active Analogs
- BMS-777607 (Met Kinase Inhibitor): While structurally distinct, BMS-777607 shares the dihydropyridine carboxamide core. Key differences include a 4-ethoxy group and fluorophenyl substituents, which confer improved aqueous solubility and kinase selectivity. BMS-777607 demonstrated complete tumor stasis in xenograft models, highlighting the importance of substituent optimization for target engagement and efficacy .
Tetrahydropyrimidine Derivatives
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamides :
These compounds, though differing in core structure (tetrahydropyrimidine vs. dihydropyridine), share chloro and trifluoromethyl substituents. They exhibited antimicrobial activity, suggesting that electronic effects of these groups may contribute broadly to bioactivity .
Structural and Functional Data Table
Key Research Findings
- Substituent Position : The 4-position of the trifluoromethylbenzyl group (vs. 3-position in analogs) may optimize steric compatibility in target binding pockets .
- Halogen Effects : Chloro and bromo substituents exhibit minimal structural differences but may modulate electronic properties (e.g., dipole moments) relevant to reactivity .
- Pharmacological Optimization : Ethoxy and fluorophenyl groups in BMS-777607 highlight the role of substituent engineering in achieving pharmacokinetic efficacy .
Preparation Methods
Construction of the 2-Oxo-1,2-dihydropyridine Scaffold
The pyridone ring is typically synthesized via cyclocondensation or hydrolysis of precursor pyridines. For example, β-keto esters can react with ammonium acetate under acidic conditions to form 2-pyridones. Alternatively, Hantzsch-type reactions using diketones and amines may yield substituted pyridones. A critical intermediate is 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which serves as the foundation for subsequent modifications.
N-Alkylation with 4-(Trifluoromethyl)benzyl Groups
Introducing the 4-(trifluoromethyl)benzyl moiety at the pyridone’s N1 position requires alkylation. Patent US20080103139A1 demonstrates N-alkylation of pyridones using benzyl halides in the presence of bases like potassium carbonate. For the target compound, 4-(trifluoromethyl)benzyl chloride reacts with the pyridone under conditions such as:
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Solvent : DMF or acetonitrile
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Base : K₂CO₃ or CaCO₃
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Temperature : 60–90°C
The electron-withdrawing trifluoromethyl group may slow the reaction, necessitating prolonged heating (12–24 hours).
Carboxamide Formation via Amidation
Acid Chloride-Mediated Amidation
A standard approach involves converting the pyridone-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-chloro-2-methylaniline in dichloromethane or THF yields the carboxamide:
Conditions :
Oxidative Amidation from Aldehyde Precursors
WO2015032859A1 describes a one-step oxidative coupling of aldehydes with amines using FeSO₄·7H₂O and tert-butyl hydroperoxide (TBHP) in acetonitrile. If the pyridone-3-carbaldehyde is accessible, this method could directly form the carboxamide:
Optimized Parameters :
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Catalyst : FeSO₄·7H₂O (5 mol%)
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Oxidant : TBHP (1.5 equiv)
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Temperature : 60°C
Comparative Analysis of Amidation Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid Chloride Route | SOCl₂, DCM, 0–25°C | High purity, scalable | Requires acid handling, multi-step |
| Oxidative Coupling | FeSO₄, TBHP, 60°C | One-step, avoids acid chlorides | Limited substrate scope, moderate yields |
Purification and Characterization
Crude products are typically purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Patent examples emphasize post-reaction workup with dichloromethane extraction and sodium bisulfite washes to remove oxidant residues. Key characterization data include:
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¹H NMR : Peaks for the trifluoromethyl benzyl group (~4.6 ppm, singlet), pyridone carbonyl (δ ~165 ppm in ¹³C NMR).
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LC-MS : [M+H]⁺ expected at m/z 423.1 (calculated for C₂₂H₁₇ClF₃N₂O₂).
Challenges and Optimization
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N-Alkylation Efficiency : Steric hindrance from the trifluoromethyl group may reduce alkylation yields. Increasing reaction time or using phase-transfer catalysts (e.g., TBAB) can improve outcomes.
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Oxidative Coupling Side Reactions : Over-oxidation of the aldehyde to carboxylic acid is a risk. Controlled oxidant addition and stoichiometry are critical .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires meticulous control of reaction conditions. For example, refluxing intermediates with pyridine and catalytic p-toluenesulfonic acid in aqueous conditions (as demonstrated for isostructural analogs) can enhance cyclization efficiency . Solvent selection (e.g., ethanol or DMF) and temperature gradients (60–100°C) are critical to minimize side reactions. Thin-layer chromatography (TLC) and NMR should monitor intermediate formation, while recrystallization from methanol ensures purity .
Q. What spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms near-planar conformation with dihedral angles <10° between aromatic rings. Hydrogen bonding patterns (N–H⋯O) stabilize crystal packing .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Cell viability assays (MTT or resazurin) in cancer or inflammatory cell lines (IC₅₀ determination) can screen for cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases) validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological efficacy?
- Methodological Answer : Systematically modify substituents (e.g., replacing trifluoromethyl with nitro or methoxy groups) and evaluate changes in activity. For example:
- Chlorophenyl position : Compare 3-chloro-2-methyl vs. 4-chloro analogs to assess steric effects.
- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:
- Replicate experiments in ≥3 independent labs.
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Perform meta-analyses of published IC₅₀ values to identify outliers .
Q. How does tautomerism (e.g., keto-amine vs. hydroxy-pyridine) influence the compound’s interaction with biological targets?
- Methodological Answer : Use computational chemistry (DFT calculations) to compare tautomer stability. Experimental validation via IR spectroscopy identifies dominant tautomers (C=O stretch at ~1680 cm⁻¹ for keto form). Crystallographic data (as in ) confirm bioactive conformations.
Q. What advanced techniques characterize the compound’s binding kinetics to putative protein targets?
- Methodological Answer :
- SPR (Biacore) : Measures kon/koff rates in real-time.
- Cryo-EM : Resolves binding poses in membrane proteins (e.g., GPCRs).
- HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Maps conformational changes in targets upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
